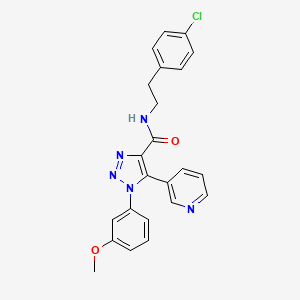
N-(4-chlorophenethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which have garnered significant attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, particularly its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorophenethyl and methoxyphenyl groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : A study evaluated the antiproliferative potency of various triazole derivatives against different cancer cell lines. The compound in focus showed significant cytotoxic activity comparable to established chemotherapeutics like doxorubicin, with IC50 values indicating effective inhibition of cell growth in lung cancer cell lines (A549) .
- Mechanistic Insights : The mechanism of action includes inducing apoptosis and cell cycle arrest. Specifically, the compound was found to increase reactive oxygen species (ROS) production and decrease mitochondrial membrane potential in treated cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 2.97 | Apoptosis induction |
| Doxorubicin | A549 | 24.15 | Cytotoxicity via DNA damage |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring and substituents significantly influence biological activity. For instance:
- Substituent Variations : The introduction of different groups at specific positions on the triazole ring can enhance or reduce activity against various cancer cell lines .
Case Studies
Several case studies highlight the efficacy of 1,2,3-triazole derivatives in clinical settings:
- Lung Cancer Treatment : A derivative similar to the compound was tested for its ability to synergize with other chemotherapeutics in treating non-small cell lung cancer (NSCLC). The results indicated improved efficacy when combined with sorafenib .
- Antimicrobial Efficacy : Another study focused on a related triazole derivative showed promising results against resistant strains of bacteria, providing insights into its potential as a novel antibiotic .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-31-20-6-2-5-19(14-20)29-22(17-4-3-12-25-15-17)21(27-28-29)23(30)26-13-11-16-7-9-18(24)10-8-16/h2-10,12,14-15H,11,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVQUFBSJRGSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














